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Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of (R)-1-Tosyloxy-2,3-propanediol, a chiral building block of significant interest in
medicinal chemistry and organic synthesis. This document outlines representative
spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical
workflows for its characterization.

Spectroscopic Data

Obtaining complete, publicly available experimental spectra for (R)-1-Tosyloxy-2,3-
propanediol can be challenging. The following tables summarize the expected spectroscopic
data based on the analysis of its functional groups and data from closely related compounds.
These values serve as a reference for the characterization of this molecule.

Table 1: Representative *H NMR Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic (ortho to
~7.8 Doublet 2H
SOz2)
Aromatic (meta to
~7.4 Doublet 2H
S0O2)
~4.0-4.2 Multiplet 1H CH-OH
~3.9 Multiplet 2H CH2-OTs
~3.5-3.7 Multiplet 2H CH2-OH
~2.4 Singlet 3H Ar-CHs
Variable Broad Singlet 2H OH

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at O ppm.

Table 2: Representative 13C NMR Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol

Chemical Shift (6) ppm

Assignment

~145 Aromatic (quaternary, C-SOz2)
~133 Aromatic (quaternary, C-CHs)
~130 Aromatic (CH)

~128 Aromatic (CH)

~72 CH2-OTs

~70 CH-OH

~63 CH2-OH

~22 Ar-CHs

Solvent: CDCIs. The presence of a 13C NMR spectrum for this compound is noted in the

SpectraBase database.[1]
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Table 3: Representative Infrared (IR) Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol

Wavenumber (cm~?) Intensity Assignment
3500-3200 Broad O-H stretch (hydroxyl)
3100-3000 Medium C-H stretch (aromatic)
3000-2850 Medium C-H stretch (aliphatic)
1600-1450 Medium-Strong C=C stretch (aromatic)
1360-1340 Strong S=0 stretch (sulfonate)
1180-1160 Strong S=0 stretch (sulfonate)
1100-1000 Strong C-O stretch

Table 4: Representative Mass Spectrometry (MS) Data for (R)-1-Tosyloxy-2,3-propanediol

m/z Possible Fragment
246 [M]* (Molecular lon)

172 [M - C3HeO2]*

155 [C7H7S0:2]* (Tosyl group)
91 [C7H7]* (Tropylium ion)
75 [C3H702]*

lonization Mode: Electron lonization (El). A GC-MS spectrum is available in the SpectraBase
database.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of
(R)-1-Tosyloxy-2,3-propanediol.

Synthesis of (R)-1-Tosyloxy-2,3-propanediol
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This procedure is adapted from general methods for the regioselective tosylation of diols.

Materials:

(R)-(-)-Glycerol

e p-Toluenesulfonyl chloride (TsCI)

e Pyridine (dried)

¢ Dichloromethane (DCM, dried)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e 1 M Hydrochloric acid (HCI)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

o Hexane and Ethyl Acetate (for chromatography)
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-
Glycerol (1.0 eq) in anhydrous pyridine.

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to
the cooled glycerol solution with stirring.

¢ Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature
and stir for an additional 12-16 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of cold 1 M HCI until the pH is
acidic.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash sequentially with saturated aqueous NaHCOs and
brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure (R)-1-Tosyloxy-2,3-propanediol.

Spectroscopic Analysis

1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of
deuterated chloroform (CDCls). Filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean, dry 5 mm NMR tube.

'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Use tetramethylsilane (TMS) as an internal standard (O ppm).

13C NMR Spectroscopy: Acquire the spectrum on the same instrument. The CDCIs solvent
peak at 77.16 ppm can be used as a reference.

. Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid product can be prepared between two
sodium chloride (NacCl) or potassium bromide (KBr) plates.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as dichloromethane or ethyl acetate.
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 Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS) with an electron ionization (EI) source.

e GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven
temperature with an appropriate ramp to ensure good separation.

e MS Conditions: Acquire mass spectra over a range of m/z 50-300.

Visualizations

The following diagrams illustrate the synthetic workflow and a logical process for the

characterization of the target compound.
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Caption: Synthetic workflow for (R)-1-Tosyloxy-2,3-propanediol.
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Caption: Logical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to (R)-1-Tosyloxy-
2,3-propanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013917#spectroscopic-data-for-r-1-tosyloxy-2-3-
propanediol]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b013917?utm_src=pdf-body-img
https://www.benchchem.com/product/b013917?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/FwYGkX63gUn
https://www.benchchem.com/product/b013917#spectroscopic-data-for-r-1-tosyloxy-2-3-propanediol
https://www.benchchem.com/product/b013917#spectroscopic-data-for-r-1-tosyloxy-2-3-propanediol
https://www.benchchem.com/product/b013917#spectroscopic-data-for-r-1-tosyloxy-2-3-propanediol
https://www.benchchem.com/product/b013917#spectroscopic-data-for-r-1-tosyloxy-2-3-propanediol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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